molecular formula C8H3ClF3N3O2 B1409362 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1858241-44-7

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1409362
CAS No.: 1858241-44-7
M. Wt: 265.57 g/mol
InChI Key: PKOSKXHSMOHJQI-UHFFFAOYSA-N
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Description

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Structural Diversity

  • Synthesis of Pyrrolo-imidazo[1,2-a]pyridine Scaffolds : A study by Zhang et al. (2019) developed a method to create 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, starting from 2-chloro-3-nitroimidazo[1,2-a]pyridines. This process led to the formation of 3-nitro-2-(arylvinyl)imidazo[1,2-a]pyridine derivatives, which have shown promising antiproliferative activity against human colon cancer cells (Zhang et al., 2019).

  • Functionalization of Imidazo[1,2-a]pyridines : Bazin et al. (2013) explored various strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, leading to the creation of diverse compounds with potential applications in drug development (Bazin et al., 2013).

Biological Applications

  • Development of Glucagon-like Peptide 1 Receptor Agonists : Gong et al. (2010) identified a novel core skeleton derived from 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, showing potential as glucagon-like peptide 1 receptor (GLP-1R) agonists. These compounds demonstrated increased GLP-1 secretion and glucose responsiveness, marking them as potential anti-diabetic treatment agents (Gong et al., 2010).

Chemical Reactions and Synthesis

  • SRN1 Reactions for New Derivatives : Vanelle et al. (2008) reported the synthesis of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and its reactions under SRN1 conditions. This study provided insights into the relative reactivities of different electrophile halides in creating new imidazo[1,2-a]pyridine derivatives (Vanelle et al., 2008).

  • Nitration and Structural Analysis : Smolyar et al. (2007) explored the nitration of various imidazo[1,2-a]pyridine derivatives, contributing to the understanding of their structural and electronic properties (Smolyar et al., 2007).

Crystal Structures

  • Crystallographic Studies : Kapoor et al. (2011) and Tafeenko et al. (1996) conducted detailed studies on the crystal structures of various imidazo[1,2-a]pyridine derivatives, providing valuable information about their molecular configurations and interactions (Kapoor et al., 2011); (Tafeenko et al., 1996).

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .

Mechanism of Action

Target of Action

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets, leading to various biological effects.

Biochemical Pathways

Given the diverse bioactivity of imidazo[1,2-a]pyridines , it is plausible that multiple pathways could be affected, leading to downstream effects

Result of Action

Certain derivatives of this compound have shown nematocidal and fungicidal activities . For instance, some derivatives exhibited toxic activity against Caenorhabditis elegans and inhibitory activity against Rhizoctonia solani .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, the compound’s synthesis can be influenced by environmental factors such as temperature and solvent conditions .

Biochemical Analysis

Biochemical Properties

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. It also affects the expression of specific genes, thereby altering the cellular response to various stimuli. Furthermore, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for the compound’s biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies in in vivo models have also demonstrated that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism. Additionally, it can affect the levels of specific metabolites, thereby altering the metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These transport and distribution mechanisms are essential for the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can accumulate in the nucleus, affecting gene expression and cell signaling pathways. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action .

Properties

IUPAC Name

8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O2/c9-5-1-4(8(10,11)12)3-14-6(15(16)17)2-13-7(5)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOSKXHSMOHJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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